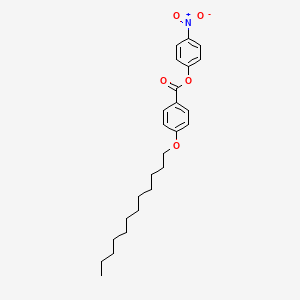![molecular formula C36H33N3O7 B14475375 N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine CAS No. 72409-15-5](/img/structure/B14475375.png)
N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine is a synthetic nucleoside analog. It is primarily used in the field of DNA synthesis and modification. This compound is known for its stability and efficiency in oligonucleotide synthesis, making it a valuable tool in molecular biology and genetic research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine involves multiple steps. One common method includes the protection of the exocyclic amine functions by a benzoyl group. The reaction conditions typically involve the use of concentrated ammonia solution for deprotection, which can be carried out at 55°C for 8 hours or at room temperature for 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using high-efficiency coupling techniques. The high coupling efficiency of DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions, and concentrated ammonia solution for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of NBS in a free radical reaction can lead to the formation of brominated derivatives .
Aplicaciones Científicas De Investigación
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in genetic research and molecular biology for DNA modification and synthesis.
Industry: Utilized in the production of high-quality oligonucleotides for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine involves its incorporation into DNA strands during synthesis. The benzoyl group protects the exocyclic amine functions, ensuring stability and efficiency in the synthesis process. The molecular targets and pathways involved include the DNA synthesis machinery and various enzymes responsible for nucleotide incorporation .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzoyl-5’-O-[(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine
- N-Benzoyl-5’-O-[(4-methoxyphenyl)(phenyl)methyl]-2’-O-methylcytidine
Uniqueness
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine is unique due to its high stability and efficiency in oligonucleotide synthesis. The presence of the benzoyl group and the specific protecting groups used in its synthesis contribute to its superior performance compared to similar compounds .
Propiedades
Número CAS |
72409-15-5 |
|---|---|
Fórmula molecular |
C36H33N3O7 |
Peso molecular |
619.7 g/mol |
Nombre IUPAC |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C36H33N3O7/c1-44-28-19-17-27(18-20-28)36(25-13-7-3-8-14-25,26-15-9-4-10-16-26)45-23-29-31(40)32(41)34(46-29)39-22-21-30(38-35(39)43)37-33(42)24-11-5-2-6-12-24/h2-22,29,31-32,34,40-41H,23H2,1H3,(H,37,38,42,43)/t29-,31-,32-,34-/m1/s1 |
Clave InChI |
QYIWBMZXHWIGQY-UVBUXLLRSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
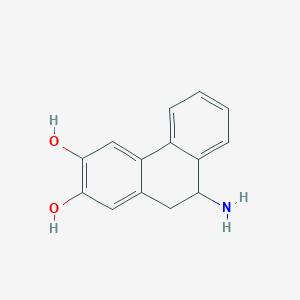
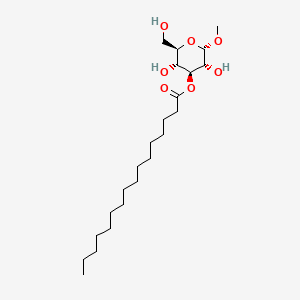
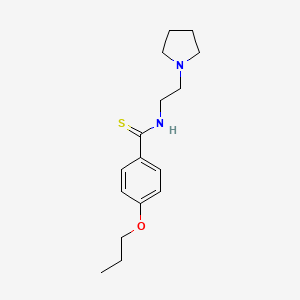
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
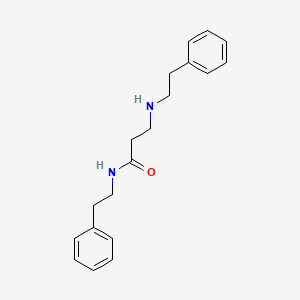
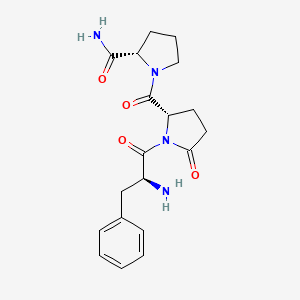
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
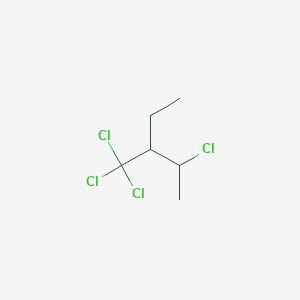

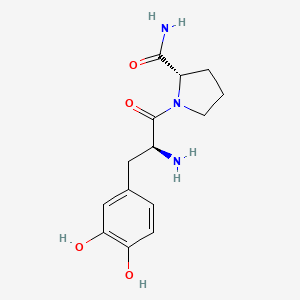
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

